REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([C:11]2([C:14]([NH:16][C:17]3[CH:22]=[CH:21][C:20]([O:23][C:24]4[C:25]5[CH:32]=[C:31]([C:33](=[O:43])[NH:34][CH2:35][CH2:36][N:37]6[CH2:42][CH2:41][O:40][CH2:39][CH2:38]6)[N:30](COCC[Si](C)(C)C)[C:26]=5[N:27]=[CH:28][N:29]=4)=[C:19]([F:52])[CH:18]=3)=[O:15])[CH2:13][CH2:12]2)=[O:10])=[CH:4][CH:3]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C(OCC)(=O)C>[F:52][C:19]1[CH:18]=[C:17]([NH:16][C:14]([C:11]2([C:9]([NH:8][C:5]3[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=3)=[O:10])[CH2:12][CH2:13]2)=[O:15])[CH:22]=[CH:21][C:20]=1[O:23][C:24]1[C:25]2[CH:32]=[C:31]([C:33]([NH:34][CH2:35][CH2:36][N:37]3[CH2:38][CH2:39][O:40][CH2:41][CH2:42]3)=[O:43])[NH:30][C:26]=2[N:27]=[CH:28][N:29]=1 |f:1.2|
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Name
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cyclopropane-1,1-dicarboxylic acid {3-fluoro-4-[6-(2-morpholin-4-yl-ethylcarbamoyl)-7-(2-trimethylsilanyl-ethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy]-phenyl}-amide(4-fluoro-phenyl)-amide
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Quantity
|
0.049 g
|
Type
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reactant
|
Smiles
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FC1=CC=C(C=C1)NC(=O)C1(CC1)C(=O)NC1=CC(=C(C=C1)OC=1C2=C(N=CN1)N(C(=C2)C(NCCN2CCOCC2)=O)COCC[Si](C)(C)C)F
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Name
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|
Quantity
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5 mL
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Type
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reactant
|
Smiles
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[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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To a round bottom flask equipped with a magnetic stir bar
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Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 1 hour
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Duration
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1 h
|
Type
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WASH
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Details
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was washed with (2×) H2O (50 ml), sat'd NaCl (1×)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The crude product was purified by flash column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1OC=1C2=C(N=CN1)NC(=C2)C(=O)NCCN2CCOCC2)NC(=O)C2(CC2)C(=O)NC2=CC=C(C=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.014 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |